S-2-Chlorobenzyl ethanethioate
Description
Properties
IUPAC Name |
S-[(2-chlorophenyl)methyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOYOMBXWRTWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-Chlorobenzyl ethanethioate typically involves the reaction of 2-chlorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
S-2-Chlorobenzyl ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like ethanol or methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: The major products include sulfoxides and sulfones, which are formed through the oxidation of the sulfur atom.
Scientific Research Applications
S-2-Chlorobenzyl ethanethioate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of S-2-Chlorobenzyl ethanethioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
Similar Compounds
S-2-Chlorobenzyl methylthioate: Similar in structure but with a methyl group instead of an ethyl group.
S-2-Chlorobenzyl phenylthioate: Contains a phenyl group instead of an ethyl group.
S-2-Chlorobenzyl butylthioate: Features a butyl group in place of the ethyl group.
Uniqueness
S-2-Chlorobenzyl ethanethioate is unique due to its specific combination of a chlorobenzyl group and an ethanethioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
S-2-Chlorobenzyl ethanethioate is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its chlorobenzyl group attached to an ethanethioate moiety. This structure allows for various interactions with biological systems, primarily through enzyme inhibition and modulation of cellular pathways.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against a range of pathogens, including:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria.
- Fungi : Exhibits antifungal properties that inhibit fungal growth.
The compound's antimicrobial activity is believed to arise from its ability to disrupt cellular processes in microorganisms, potentially by interfering with enzyme function or cell membrane integrity.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes. The compound can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting catalytic activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, altering the biochemical flux within cells.
Modulation of Cell Signaling Pathways
This compound also influences cell signaling pathways. It has been reported to modulate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for various cellular responses including proliferation, differentiation, and apoptosis. This modulation can lead to altered gene expression and cellular metabolism.
Case Studies
- Antimicrobial Efficacy : A study examined the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and 70 µg/mL against Candida albicans, showcasing its potential as a therapeutic agent.
- Cellular Impact : Another investigation focused on the cellular effects of the compound on human cell lines. It was found that treatment with this compound resulted in a significant decrease in cell viability in cancerous cells, suggesting potential applications in cancer therapy.
Comparative Analysis
| Compound | Antimicrobial Activity | Antifungal Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition, signaling modulation |
| S-2-Chlorobenzyl methylthioate | Low | Moderate | Enzyme inhibition |
| S-2-Chlorobenzyl phenylthioate | Moderate | Low | Unknown |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
